4-(4-Butylphenyl)oxan-4-ol

描述

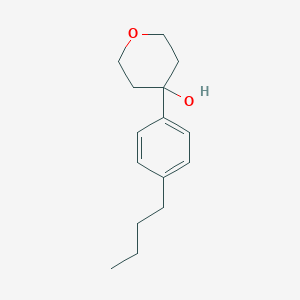

4-(4-Butylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a 4-butylphenyl substituent at the 4-position of the oxane (tetrahydropyran) ring. This compound combines the steric bulk of the butylphenyl group with the hydrogen-bonding capability of the hydroxyl group on the oxane ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C15H22O2, with a molecular weight of 234.33 g/mol.

属性

IUPAC Name |

4-(4-butylphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-13-5-7-14(8-6-13)15(16)9-11-17-12-10-15/h5-8,16H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZZLKRHFRYCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Butylphenyl)oxan-4-ol” involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

化学反应分析

Types of Reactions: Compound “4-(4-Butylphenyl)oxan-4-ol” undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

科学研究应用

Compound “4-(4-Butylphenyl)oxan-4-ol” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

Biology: Studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate or lead compound.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

作用机制

The mechanism of action of compound “4-(4-Butylphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. This includes binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The detailed molecular mechanisms are studied using computational modeling, biochemical assays, and other advanced techniques.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxan-4-ol Family

4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (CAS 1341353-18-1)

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.22 g/mol

- Key Features: Replaces the butylphenyl group with a pyrazole ring.

- Applications : Marketed as a "versatile small molecule scaffold" for drug discovery .

4-[(Dimethylamino)methyl]oxan-4-ol (CAS 84186-10-7)

- Molecular Formula: C8H17NO2

- Molecular Weight : 159.23 g/mol

- Key Features: Incorporates a dimethylamino methyl group, introducing basicity and solubility in acidic media. This contrasts with the hydrophobic butylphenyl group in the target compound .

- Applications : Likely used in lab-scale synthesis due to its discontinued commercial status .

Phenolic Derivatives with Aromatic Substituents

4-Butylphenol

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- Key Features : Simpler structure lacking the oxane ring. The hydroxyl group is directly attached to the butylphenyl group, increasing acidity (pKa ~10) compared to 4-(4-Butylphenyl)oxan-4-ol .

- Applications : Precursor for resins, plasticizers, and surfactants .

4-Phenylphenol (Biphenyl-4-ol; CAS 92-69-3)

- Molecular Formula : C12H10O

- Molecular Weight : 170.21 g/mol

- Key Features : Biphenyl core with a hydroxyl group. Higher rigidity and conjugation compared to this compound, influencing UV absorption and thermal stability .

- Applications : Disinfectants, preservatives, and intermediates in dye synthesis .

Cyclohexyl and Aliphatic Chain Derivatives

4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)

- Molecular Formula : C19H30O

- Molecular Weight : 274.44 g/mol

- Key Features : Combines a cyclohexyl ring with a heptyl chain, enhancing hydrophobicity. The trans-configuration likely impacts liquid crystalline behavior, unlike the tetrahydropyran ring in the target compound .

- Applications : Liquid crystal displays (LCDs) and advanced materials .

Physicochemical and Functional Comparison

Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 234.33 | ~3.5 (estimated) | 1 (OH) | 2 (O in oxane, OH) | Oxane ring, butylphenyl, OH |

| 4-Butylphenol | 150.22 | 3.1 | 1 (OH) | 1 (OH) | Phenyl, butyl, OH |

| 4-Phenylphenol | 170.21 | 3.8 | 1 (OH) | 1 (OH) | Biphenyl, OH |

| 4-(1-Methylpyrazolyl)oxan-4-ol | 182.22 | ~1.2 | 1 (OH) | 3 (O, N in pyrazole) | Oxane, pyrazole, OH |

<sup>a</sup> LogP values estimated via analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。